Cas no 512809-67-5 (2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid)

2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is a nitro-substituted pyrazole derivative with a methoxy functional group at the 3-position and a propanoic acid moiety at the 1-position. This compound is of interest in synthetic and medicinal chemistry due to its versatile reactivity, particularly as a building block for heterocyclic frameworks. The nitro group enhances electrophilic character, facilitating further functionalization, while the methoxy group contributes to steric and electronic modulation. The propanoic acid side chain offers potential for derivatization or conjugation. Its structural features make it suitable for applications in agrochemical and pharmaceutical research, particularly in the development of bioactive molecules or intermediates with tailored properties.
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid structure
512809-67-5 structure
Product Name:2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid
CAS No:512809-67-5
MF:C7H9N3O5
MW:215.163461446762
MDL:MFCD03074364
CID:3058677
PubChem ID:4181134
Update Time:2025-09-27

2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid
    • BBL039589
    • 1H-Pyrazole-1-acetic acid, 3-methoxy-I+/--methyl-4-nitro-
    • EN300-83541
    • STK348956
    • 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoicacid
    • MFCD03074364
    • 2-(3-methoxy-4-nitropyrazol-1-yl)propanoic acid
    • DTXSID801208865
    • Oprea1_820014
    • CS-0272249
    • MVA80967
    • AKOS025211537
    • AKOS015922342
    • C7H9N3O5
    • AK-968/41170112
    • 2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoic acid
    • AKOS000307942
    • 512809-67-5
    • 2-(3-Methoxy-4-nitro-pyrazol-1-yl)-propionic acid
    • MDL: MFCD03074364
    • Inchi: 1S/C7H9N3O5/c1-4(7(11)12)9-3-5(10(13)14)6(8-9)15-2/h3-4H,1-2H3,(H,11,12)
    • InChI Key: JKGIOJTWKOZSKL-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CN(C(C(=O)O)C)N=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 215.05422040Da
  • Monoisotopic Mass: 215.05422040Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 433.7±35.0 °C at 760 mmHg
  • Flash Point: 216.1±25.9 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

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Additional information on 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid

Introduction to 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 512809-67-5)

2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid, with the CAS number 512809-67-5, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolyl propanoic acids, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties.

The molecular structure of 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is characterized by a pyrazole ring substituted with a methoxy and nitro group at the 3 and 4 positions, respectively, and a propanoic acid moiety attached to the 1-position of the pyrazole ring. This unique structural arrangement imparts specific chemical and physical properties that make it an interesting candidate for further investigation.

In terms of its chemical properties, 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is a white crystalline solid with a molecular weight of 239.2 g/mol. It is soluble in polar solvents such as water and ethanol, which facilitates its use in various experimental setups. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

The biological activity of 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has been extensively studied in recent years. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that it may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has also been investigated for its analgesic properties. Studies have demonstrated that it can reduce pain responses in animal models of nociception, indicating its potential as a novel analgesic agent. The mechanism of action appears to involve modulation of nociceptive pathways, although further research is needed to fully elucidate the underlying mechanisms.

In addition to its pharmacological properties, 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has been explored for its use in chemical synthesis and as a building block for more complex molecules. Its reactive functional groups make it a versatile starting material for the synthesis of derivatives with enhanced biological activities or improved pharmacokinetic profiles.

The safety profile of 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has also been evaluated in preclinical studies. Toxicity assessments have shown that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new chemical entity, thorough safety evaluations are essential before it can be considered for clinical use.

In conclusion, 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 512809-67-5) is a promising compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, contributing to the advancement of drug discovery and development in this field.

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